N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide is an organic compound characterized by a complex structure that includes an indole moiety, a carboxamide group, and a tetrazole ring. Its molecular formula is C17H14N6O, with a molecular weight of approximately 318.33 g/mol. The compound features a phenyl group substituted at the meta position with a 2-methyl-2H-tetrazol-5-yl group, which contributes to its unique properties and potential biological activities. The IUPAC name for this compound is N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide, and its structure can be represented by the canonical SMILES notation: CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C .
The biological activity of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide is largely attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate enzyme activity and influence signaling pathways, potentially leading to therapeutic effects. The precise mechanisms of action may involve inhibition of certain enzymes or receptors, resulting in altered gene expression and cellular responses .
The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide typically involves several steps:
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions influenced by enzyme modulation or receptor interaction. Additionally, its unique structural features make it a candidate for further research in drug discovery and development.
Interaction studies involving N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide focus on its binding affinity to various biological targets such as enzymes and receptors. These studies often utilize techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions and elucidate the underlying mechanisms of action. Understanding these interactions is crucial for assessing the compound's therapeutic potential and optimizing its efficacy .
Several compounds share structural similarities with N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-1H-indole | Indole core with tetrazole substituent | Different methyl substitution on tetrazole |
| N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole | Indole core with para-substituted tetrazole | Variation in substitution position |
| 1-Methyl-N-[3-(4-nitrobenzyl)-1H-indole] | Indole core with nitrobenzyl substituent | Nitro group introduces different reactivity |
These compounds highlight the unique characteristics of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide, particularly its specific substitution pattern that may influence its biological activity and chemical reactivity compared to others in this class .